(~22~Ne)Néon

Vue d'ensemble

Description

Le néon est un gaz noble de symbole chimique Ne et de numéro atomique 10. Il est incolore, inodore et inerte dans des conditions standard. Le néon a été découvert en 1898 par les chimistes britanniques Sir William Ramsay et Morris Travers. Il est connu pour sa lueur rouge orangée distinctive dans les néons et se trouve à l’état de traces dans l’atmosphère terrestre .

Applications De Recherche Scientifique

Cosmogenic Studies

Cosmogenic Isotope Analysis

The isotopic composition of neon, particularly and , is crucial for understanding cosmic processes. These isotopes are produced by cosmic ray interactions with matter in space. For instance, studies have shown that ratios can provide insights into the exposure history of meteorites, helping to determine their origins and the conditions they experienced during their formation in the solar system .

Meteorite Research

Research on ordinary chondrites has revealed that low ratios of are indicative of solar cosmic ray-produced neon. This finding suggests that is more prevalent in certain meteorite classes, such as Martian meteorites, offering a window into the historical solar activity and cosmic ray exposure .

Geological Applications

Geochronology

In geochronology, the measurement of neon isotopes helps in dating geological events. The ability to analyze small samples using advanced techniques allows researchers to date events in Earth’s history with high precision. For example, a new system for measuring cosmogenic neon isotopes has demonstrated improved sensitivity and repeatability, enabling studies on terrestrial and extraterrestrial samples .

Noble Gas Geochemistry

The study of noble gases like neon in geological materials provides insights into processes such as mantle convection and crustal evolution. The varying concentrations of can indicate different geological processes and histories, making it a valuable tool for geologists .

Medical Physics

Radiation Therapy

Recent studies have explored the use of neon ions, including , in charged particle beam therapy for cancer treatment. These beams can enhance tumor reoxygenation, which is critical for improving the efficacy of radiation therapy. The physiological effects of neon ions on tumors have shown promising results in preclinical models, indicating potential applications in clinical oncology .

Laboratory Techniques

Noble Gas Mass Spectrometry

The analysis of neon isotopes is commonly performed using mass spectrometry techniques that allow for precise measurements of isotopic ratios. This technique is essential for both cosmological studies and geochemical analyses, providing high-resolution data that can inform various scientific inquiries .

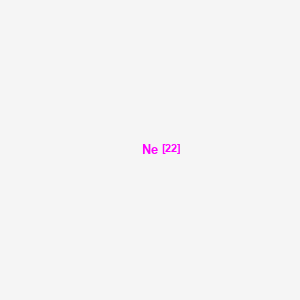

Data Table: Neon Isotope Characteristics

| Isotope | Natural Abundance | Half-Life | Stability |

|---|---|---|---|

| 90.5% | Stable | Stable | |

| 0.27% | Stable | Stable | |

| 9.25% | Stable | Stable |

Case Studies

-

Tumor Reoxygenation Study

A recent study investigated the effects of neon ion beams on tumor reoxygenation in murine models, demonstrating that these beams could significantly expedite the reoxygenation process compared to traditional X-ray treatments . -

Meteorite Analysis

Research conducted on various meteorites revealed significant findings regarding the preservation of solar-cosmic-ray-produced neon. The analysis showed that certain meteorites contained up to 20% of this form of neon, highlighting its importance in understanding cosmic processes . -

Geochronological Advances

A new system developed for measuring cosmogenic neon has allowed researchers to analyze smaller samples than previously possible, enhancing the precision of geochronological studies and providing valuable data for understanding Earth's geological history .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le néon est généralement obtenu par distillation fractionnée de l’air liquide. Ce processus consiste à refroidir l’air jusqu’à ce qu’il se liquéfie, puis à le réchauffer progressivement pour séparer ses composants en fonction de leurs points d’ébullition. Le néon, avec un point d’ébullition de -246,08 °C, est l’un des premiers gaz à être séparé .

Méthodes de production industrielle : La production industrielle du néon implique la liquéfaction de l’air suivie d’une distillation fractionnée. De grandes unités de séparation d’air sont utilisées pour produire du néon en tant que sous-produit. Le processus commence par la compression et le refroidissement de l’air pour produire de l’air liquide. L’air liquide est ensuite distillé dans une colonne de fractionnement, où le néon est séparé d’autres gaz comme l’azote et l’oxygène .

Analyse Des Réactions Chimiques

Le néon est très inerte et ne forme pas facilement de composés chimiques. Il ne réagit pas avec l’air, l’eau, les acides, les bases ou les halogènes dans des conditions normales . Ce manque de réactivité est dû à sa couche de valence électronique complète, ce qui le rend stable et peu susceptible de participer à des réactions chimiques.

4. Applications de la recherche scientifique

Le néon a plusieurs applications de recherche scientifique, notamment :

Éclairage et publicité : Le néon est largement utilisé dans les néons, qui sont populaires pour la publicité en raison de leur lueur brillante et distinctive.

Cryogénie : Le néon est utilisé comme réfrigérant cryogénique en raison de son faible point d’ébullition.

Fabrication de semi-conducteurs : Le néon est utilisé dans les lasers excimères pour la fabrication de semi-conducteurs.

Tests de la fonction pulmonaire : Le néon est utilisé comme gaz traceur diagnostique dans les tests de la fonction pulmonaire pour mesurer la capacité de diffusion pulmonaire.

Mécanisme D'action

Le néon exerce ses effets principalement par ses propriétés physiques plutôt que par des interactions chimiques. Dans les tests de la fonction pulmonaire, le néon est utilisé comme gaz traceur pour mesurer la capacité de diffusion des poumons. La concentration de néon dans le gaz expiré est mesurée pour déterminer le volume des poumons et l’efficacité de l’échange gazeux .

Comparaison Avec Des Composés Similaires

Le néon fait partie du groupe des gaz nobles, qui comprend l’hélium, l’argon, le krypton, le xénon et le radon. Ces gaz partagent des propriétés similaires, telles que le fait d’être incolores, inodores et chimiquement inertes. Le néon est unique en raison de sa lueur rouge orangée distinctive lorsqu’il est stimulé électriquement, ce qui le rend particulièrement précieux pour les applications d’éclairage et de publicité .

Composés similaires :

Hélium (He) : Connu pour sa faible densité et son utilisation dans les ballons et comme réfrigérant en cryogénie.

Argon (Ar) : Couramment utilisé dans le soudage et comme gaz inerte de protection dans divers procédés industriels.

Krypton (Kr) : Utilisé dans l’éclairage haute performance et dans certains types de flashs photographiques.

Xénon (Xe) : Utilisé dans les lampes à haute intensité et comme anesthésique général.

Radon (Rn) : Un gaz radioactif utilisé dans certains types de traitement du cancer.

Les propriétés uniques du néon, telles que son inertie et sa lueur distinctive, en font un élément précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

The compound (~22~Ne)Neon is a stable isotope of neon, which is a noble gas. While noble gases are generally considered inert and non-reactive, recent studies have begun to explore their potential biological activities, particularly in the context of medical applications such as radiotherapy and photobiomodulation. This article reviews the biological activity of (~22~Ne)Neon, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.

Characteristics of (~22~Ne)Neon

- Atomic Number : 10

- Isotope : Neon-22 (22Ne)

- Natural Abundance : Approximately 9.25% of natural neon

- Physical Properties : Colorless, odorless, and inert under standard conditions.

Mechanisms of Biological Activity

Research indicates that while neon is chemically inert, its isotopes can influence biological processes through physical interactions rather than chemical reactions. The primary mechanisms include:

- Ionization and Radiation Effects :

-

Photobiomodulation :

- Photobiomodulation (PBM) utilizes specific wavelengths of light to promote cellular responses. Although (~22~Ne)Neon itself does not emit light, its interaction with light in therapeutic settings can enhance mitochondrial function and cellular metabolism, similar to effects observed with other noble gases .

Case Studies

- Tumor Reoxygenation :

-

Cell Survival Rates :

- In vivo studies indicated that neon-ion irradiation exhibited a nearly linear dose-response relationship for tumor cell survival, contrasting with the shoulder effect seen in X-ray irradiated tumors. This suggests that neon ions may be more effective at targeting tumor cells without the resistance observed with X-rays .

Data Tables

| Study | Treatment Type | Tumor Hypoxia Reduction | Non-Hypoxic Fraction (%) | Hypoxic Fraction (%) |

|---|---|---|---|---|

| Neon-Ion Beams | Significant | 69.53 | 2.77 | |

| X-Ray | Minimal | 47.67 | 4.27 |

Discussion

The findings suggest that (~22~Ne)Neon has promising applications in enhancing radiotherapy outcomes through improved tumor reoxygenation and reduced hypoxia. The ionization properties of neon allow it to interact with biological tissues in ways that may enhance treatment efficacy for various cancers.

While further research is needed to fully elucidate the mechanisms by which (~22~Ne)Neon exerts its biological effects, the current evidence supports its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

neon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ne | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAOGPIIYCISHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ne] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ne | |

| Record name | NEON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064678 | |

| Record name | Neon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.180 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neon appears as a colorless odorless noncombustible gas. Chemically inert. The vapors are lighter than air. Nontoxic, but can act as a simple asphyxiant. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. Principal use is to fill lamp bulbs and tubes., Neon, refrigerated liquid (cryogenic liquid) appears as a colorless, odorless, extremely cold liquid. Rapidly evolves into neon gas. Nontoxic and chemically inert. May act as an asphyxiate by displacement of oxygen. Contact with the liquid may cause frostbite. Exposure of container to prolonged heat or fire may cause violent rupture and rocket., A colorless odorless noncombustible gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED GAS. | |

| Record name | NEON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-246.053 °C, -246.1 °C | |

| Record name | Neon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Negligible, Solubility of gas in water (20 °C): 10.5 cu cm/kg water, Solubility in water: very poor | |

| Record name | Neon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.825 g/L, GAS: density: 0.899994 kg/cu m at 0 °C (101.3 kPa): 9.552 kg/cu m (normal BP), SOLID: normal density: 1444 kg/cu m (triple point); Heat of vaporization: 2.139 kJ/mol (triple point); Heat of fusion: 0.335 kJ/mol (triple point) | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.6964 (Air = 1), Relative vapor density (air = 1): 0.69 | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In a pulmonary diffusion capacity test, the diffusing capacity for carbon monoxide (Dlco) assesses the rate at which oxygen is transferred from the lung to the pulmonary capillary bed. In a neon gas analyzer, the mixture of carbon monoxide, neon gas, oxygen, and the balance nitrogen is inhaled by the individual and is eventually exhaled after being held at near full inspiration for brief seconds. The concentrations and ratio of carbon monoxide and neon is measured in the alveolar fraction of the expired gas. The change in the concentration of the tracer gas reflects the mean alveolar carbon monoxide concentration at the start of the breath hold and provides a measure of alveolar volume by gas dilution. Neon ion radiotherapy has high linear energy transfer thus produces biological behaviour similar to neutron beams. The rays are associated with a reduction in the oxygen enhancement ratio, which allows for more specificity for hypoxic cells, less variation in cell-cycle related radio sensitivity, and less capability for repair of radiation injury. | |

| Record name | Neon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless gas, Monoatomic, inert ... Does not condense at the temperature of liquid air; solid at the temperature of liquid hydrogen; the solid form exists as face-centered cubic crystals at normal pressure | |

CAS No. |

7440-01-9 | |

| Record name | NEON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neon, Elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neon | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB4Y46AHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-248.609 °C triple point (43 kPa), -248.7 °C | |

| Record name | Neon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neon, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.